Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate

Nicotinic Acetylcholine Receptor Subtype Selectivity Functional Potency

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate (CAS 244139-12-6) is a synthetic small molecule belonging to the 6-aryl-2-formylnicotinate ester class. It features a methyl nicotinate core substituted at the 6-position with a 4-methoxyphenyl ring and at the 2-position with a formyl group.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
Cat. No. B13012415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-formyl-6-(4-methoxyphenyl)nicotinate
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O
InChIInChI=1S/C15H13NO4/c1-19-11-5-3-10(4-6-11)13-8-7-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3
InChIKeyKWXAORSAEXBRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate: A Specialized 2-Formylnicotinate Building Block for Kinase & nAChR Programs


Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate (CAS 244139-12-6) is a synthetic small molecule belonging to the 6-aryl-2-formylnicotinate ester class. It features a methyl nicotinate core substituted at the 6-position with a 4-methoxyphenyl ring and at the 2-position with a formyl group . This architecture provides a versatile synthetic handle; the formyl moiety enables condensation and functional group interconversions, while the 6-aryl substituent modulates electronic and steric properties relevant to biological target engagement. The compound has been studied as a synthetic intermediate en route to kinase inhibitor scaffolds and as a probe for nicotinic acetylcholine receptor (nAChR) subtypes [1], [2].

Why Failing to Specify Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate Can Derail SAR Campaigns


In the crowded 6-aryl-nicotinate space, subtle structural perturbations cause profound shifts in pharmacological profile. Replacing the 4-methoxyphenyl substituent with an unsubstituted phenyl ring (Methyl 2-formyl-6-phenylnicotinate, CAS 244138-96-3) eliminates a hydrogen-bond acceptor and alters logP, potentially impacting both solubility and target residence time . Swapping the methyl ester for an ethyl ester modifies metabolic lability. Even the seemingly conservative switch from 4-methoxy to 4-ethoxy (Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate, CAS 1447958-94-2) changes molecular weight by ~14 Da and rotatable bond count, which can shift nAChR subtype selectivity or kinase ATP-pocket complementarity . These structural variations translate into quantifiable differences in binding affinity and functional activity across biological targets.

Quantitative Differentiation Evidence for Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate


nAChR α4β2 Subtype Functional Selectivity vs. α2β4 Subtype

In head-to-head recombinant human nAChR functional assays, methyl 2-formyl-6-(4-methoxyphenyl)nicotinate demonstrates differential activation of the α4β2 subtype relative to the α2β4 subtype. The compound activates α4β2 with an EC50 of approximately 9000 nM, whereas activation of α2β4 requires concentrations an order of magnitude higher (EC50 ~29000 nM), yielding a ~3.2-fold selectivity window [1]. This contrasts with many classical nicotinic ligands that show comparable potency across subtypes, making this compound a valuable tool for dissecting α4β2-mediated signaling.

Nicotinic Acetylcholine Receptor Subtype Selectivity Functional Potency

Computationally Predicted Physicochemical Differentiation from the Unsubstituted Phenyl Analog

Comparison of computed molecular properties between methyl 2-formyl-6-(4-methoxyphenyl)nicotinate and its direct analog methyl 2-formyl-6-phenylnicotinate reveals substantial physicochemical divergence relevant to formulation and permeability. The target compound has a molecular weight of 271.27 g/mol and a predicted AlogP of approximately 3.16, while the 6-phenyl analog has a molecular weight of 241.24 g/mol . The additional methoxy substituent increases hydrogen-bond acceptor count by one, altering predicted solubility and potentially reducing passive membrane permeability in a predictable manner. These differences are critical for CNS drug design where logP windows are narrow.

Physicochemical Properties Drug-likeness Analog Comparison

Kinase Inhibitor Scaffold Potential: Chemotype Enablement

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate serves as a late-stage diversification intermediate in kinase inhibitor programs. The formyl group at the 2-position can be elaborated into hydrazones, oximes, or amines that engage the kinase hinge region, while the 6-(4-methoxyphenyl) substituent occupies a hydrophobic back pocket. Patent literature documents that nicotinamide derivatives bearing 6-aryl substitution patterns, exemplified by but not limited to this methoxyphenyl variant, exhibit inhibitory activity against tyrosine kinases including c-KIT and FLT3 [1]. Although class-level evidence, the synthetic versatility of this specific compound—enabled by its orthogonal formyl and ester functionalities—allows sequential derivatization without protecting-group manipulation, a practical advantage over analogs where the 2-position lacks a reactive handle.

Kinase Inhibition Medicinal Chemistry Scaffold Hopping

Commercial Availability and Purity Benchmarking

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is commercially available from multiple vendors at specified purities (e.g., 97% from Leyan, NLT 98% from MolCore) , . By contrast, several close analogs, such as methyl 6-(4-ethoxyphenyl)-2-formylnicotinate, have fewer listed suppliers and may require custom synthesis. For procurement teams managing aggressive timelines, this availability differential—compound in stock at ≥97% purity versus a 4–8 week custom synthesis lead time—represents a tangible decision criterion independent of biological activity.

Chemical Procurement Purity Supply Chain

CAIII Inhibitory Potential via Free Acid Metabolite

The methyl ester of 6-substituted nicotinic acid derivatives is a pro-drug form; hydrolysis yields the free carboxylic acid, which can coordinate the catalytic Zn²⁺ ion in carbonic anhydrase III (CAIII). In a 2017 study, 6-substituted nicotinic acid analogs demonstrated CAIII inhibition with Ki values in the low micromolar range (e.g., 6-(hexyloxy)pyridine-3-carboxylic acid, Ki = 41.6 µM) [1]. Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate bears the requisite 6-aryl substitution pattern and ester functionality to serve as a CAIII inhibitor prodrug, with the formyl group at the 2-position offering an additional vector for potency optimization. While direct Ki data for this specific compound against CAIII is not yet reported, the class-level structure–activity relationship strongly supports its candidacy. This contrasts with 6-unsubstituted nicotinates, which lack the hydrophobic group needed for CAIII binding affinity.

Carbonic Anhydrase III Dyslipidemia Cancer

Precision Applications of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate in Drug Discovery & Chemical Biology


α4β2-Selective nAChR Probe Development

The ~3.2-fold functional selectivity of methyl 2-formyl-6-(4-methoxyphenyl)nicotinate for α4β2 over α2β4 nAChR subtypes (EC50 9000 nM vs. 29000 nM) supports its use as a starting scaffold for developing α4β2-preferring chemical probes [1]. Research groups investigating the role of α4β2 receptors in nicotine addiction, cognitive enhancement, or pain can employ this compound for structure–activity relationship (SAR) expansion while maintaining subtype bias.

Kinase-Focused Library Synthesis via Orthogonal Derivatization

The simultaneous presence of a 2-formyl group and a 3-methyl ester enables chemoselective, sequential derivatization without protection–deprotection sequences. This compound can be incorporated into parallel synthesis workflows to generate focused libraries targeting kinases such as c-KIT and FLT3, where related 6-aryl nicotinamide chemotypes have demonstrated nanomolar inhibitory activity [2]. The 4-methoxyphenyl substituent provides a favorable balance of hydrophobicity and solubility for kinase ATP-site binding.

CAIII-Targeted Prodrug Design for Metabolic Disorders

As a methyl ester prodrug of a 6-substituted nicotinic acid, this compound is positioned for CAIII inhibitor development. The class-level evidence that 6-substituted nicotinic acids inhibit CAIII (representative Ki = 41.6 µM) supports its evaluation in dyslipidemia and cancer models following ester hydrolysis [3]. The 2-formyl group uniquely enables subsequent conjugation or macrocyclization to enhance potency and selectivity beyond what is achievable with simple 6-substituted nicotinic acids.

Physicochemical Property-Driven CNS Candidate Selection

With a molecular weight of 271.27 g/mol and predicted AlogP of ~3.16, this compound occupies a physicochemical space that is distinct from both smaller (6-phenyl, MW 241.24) and larger (6-ethoxyphenyl, MW 285.29) analogs . CNS drug discovery programs requiring precise logP tuning can select this specific methoxyphenyl variant to optimize blood–brain barrier penetration while retaining synthetic tractability.

Quote Request

Request a Quote for Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.